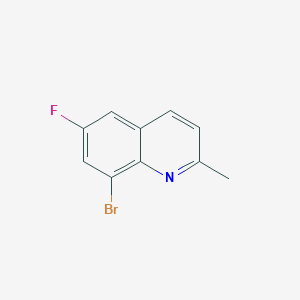

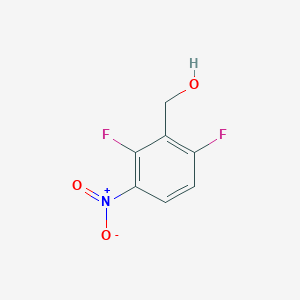

![molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6](/img/structure/B1375532.png)

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol (hereafter referred to as “2-FPIP”) is a novel compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has been studied for its potential uses in drug discovery, chemical synthesis, and biochemistry. 2-FPIP is a small molecule that is composed of a ring structure with nitrogen, oxygen, and carbon atoms. It has been used in a variety of research applications due to its unique structure and chemical properties.

科学的研究の応用

Antiviral Properties

One of the notable applications of compounds similar to 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is in antiviral research. A study by Enguehard-Gueiffier et al. (2013) highlighted the design of biphenyl derivatives of imidazo[1,2-b]pyridazine to optimize inhibitory properties on the replication of bovine viral diarrhoea virus and hepatitis C virus.

Synthesis Methods

The synthesis of these compounds is also an area of significant research. Lifshits et al. (2015) in their study, detailed various methods of producing similar 2-aminopyridines, which are pivotal in constructing the bicyclic imidazo[1,2-a]pyridine structure, crucial for such compounds (Lifshits, Ostapchuk, & Brel, 2015).

Potential in Antiulcer Medication

Another research application is in the development of antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Improved Metabolic Stability

Heider et al. (2017) focused on improving the metabolic stability of such compounds. They replaced the sulfur atom in 2-alkylsulfanylimidazole derivatives with a methylene group, resulting in compounds with enhanced metabolic stability and binding affinity (Heider, Haun, Döring, Kudolo, Sessler, Albrecht, Laufer, & Koch, 2017).

Versatility in Synthesis

The versatility of these compounds in synthesis is another area of exploration. Khalafy et al. (2002) demonstrated how 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield both imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

Applications in CNS Activity Studies

Barlin et al. (1988) synthesized a series of imidazo[1,2-b]pyridazines and tested them for their ability to interact with the central nervous system, specifically their capacity to displace diazepam bound to rat brain plasma membranes (Barlin, Davies, & Ngu, 1988).

Anti-Asthmatic Activity

Research by Kuwahara et al. (1996) involved synthesizing (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, evaluating their ability to inhibit bronchoconstriction induced by platelet activating factor, thereby suggesting potential anti-asthmatic applications (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).

Antitubercular Activity

Abhale et al. (2016) studied the antitubercular activity of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives against Mycobacterium smegmatis, indicating the potential of these compounds in tuberculosis treatment (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).

特性

IUPAC Name |

2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASKVJFIBGKPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)